molecular formula C9H18N2O4 B6363313 N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide CAS No. 1256482-94-6

N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide

Cat. No. B6363313
CAS RN: 1256482-94-6
M. Wt: 218.25 g/mol
InChI Key: BYCKHNZSBNGBQL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide, also known as Boc-AHA, is an important organic building block used in the synthesis of peptides and peptidomimetics. It is a derivative of the amino acid L-alanine, and its structure consists of a carboxylic acid and an amide group, with a tertiary butyloxycarbonyl (Boc) group attached to the nitrogen atom. Boc-AHA has been used extensively in peptide synthesis, as it is highly stable and can be easily cleaved from the peptide chain. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves.

Mechanism of Action

N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide acts as a protecting group for the amino acid during the synthesis of peptides or peptidomimetics. It prevents the amino acid from reacting with other molecules in the reaction, thus allowing the desired peptide or peptidomimetic to be formed. N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide is also used to increase the stability of the molecule, as it prevents the molecule from undergoing hydrolysis or oxidation.
Biochemical and Physiological Effects
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of peptides or peptidomimetics, which can have a variety of biochemical and physiological effects depending on their structure and function.

Advantages and Limitations for Lab Experiments

The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has several advantages. It is highly stable and can be easily cleaved from the peptide chain. It is also relatively inexpensive and can be purchased in bulk. However, there are some limitations associated with its use in the laboratory. N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide can be toxic if inhaled or ingested, and it should be handled with caution. It is also not suitable for use in reactions involving temperatures above 150°C.

Future Directions

The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has been well established, but there are still many areas of research that could be explored in the future. For example, further research could be done on the mechanism of action of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide and how it can be used to improve the synthesis of peptides or peptidomimetics. Additionally, research could be done on the potential applications of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in drug design and the development of new therapeutics. Finally, research could be done on the safety and toxicity of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in order to ensure its safe use in the laboratory.

Synthesis Methods

N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide can be synthesized by two different methods. The first method involves the reaction of L-alanine and Boc-anhydride in the presence of an acid catalyst. The reaction takes place in an aqueous solution and results in the formation of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide. The second method involves the reaction of Boc-anhydride and L-alanine in an organic solvent. This method is often preferred over the first method, as it results in a higher yield and produces a more pure product.

Scientific Research Applications

N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide is commonly used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides, which are molecules composed of amino acids linked together by peptide bonds. N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves. These peptidomimetics can be used to study the biological activity of peptides without having to use the actual peptide.

properties

IUPAC Name

tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCKHNZSBNGBQL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-D-asparaginol

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